2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid
Description
Properties
Molecular Formula |
C5H6N2O2S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) |
InChI Key |
SNCGHZWQHRGGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSN=C1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 4-Methyl-1,2,5-thiadiazole Core
The 4-methyl substitution on the thiadiazole ring is introduced via methylation of suitable thiadiazole precursors or by starting from methyl-substituted hydrazine derivatives. Common approaches include:
- Cyclization of methyl-substituted thiosemicarbazides under acidic conditions to form the thiadiazole ring.
- Use of methyl-substituted hydrazines or methylated intermediates reacting with sulfur-containing reagents (e.g., carbon disulfide or sulfur monochloride) to form the heterocycle.
Introduction of the Acetic Acid Side Chain at Position 3
The acetic acid functionality at the 3-position is typically introduced by:
- Alkylation of the thiadiazole ring with haloacetic acid derivatives (e.g., chloroacetic acid or its esters) under basic conditions.
- Alternatively, the ring intermediate bearing a reactive site (such as a chloromethyl group) can be converted into the acetic acid side chain via hydrolysis or substitution reactions.
Representative Synthetic Route (Based on Literature Analogues)
One documented approach for similar thiadiazole acetic acid derivatives involves the following steps:
Synthesis of Thiosemicarbazide Intermediate: Nucleophilic addition of cyanoacetic acid hydrazide to methyl-substituted isothiocyanates to yield thiosemicarbazide derivatives.
Cyclization to Thiadiazole Ring: Treatment of the thiosemicarbazide intermediate with concentrated sulfuric acid at room temperature induces ring closure, forming the 4-methyl-1,2,5-thiadiazole core with a nitrile or amide group at the 3-position.
Hydrolysis and Functional Group Transformation: Acidic hydrolysis of the nitrile or amide group converts it into the corresponding acetic acid moiety.
Purification: The final product is isolated by filtration, washing, and recrystallization from suitable solvents such as methanol or ethanol.
This sequence is supported by analogous syntheses of 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters, where thiosemicarbazides are cyclized and then hydrolyzed to acids or esters under acidic conditions.
Reaction Conditions and Yields
Alternative Synthetic Approaches
Sommelet Reaction: For related thiadiazole aldehydes, the Sommelet reaction has been employed to convert chloromethyl intermediates into formyl derivatives using hexamethylenetetramine salts and acidic hydrolysis. While this is for aldehydes, similar chemistry could be adapted for acetic acid introduction via oxidation or hydrolysis.
Alkylation of Thiadiazole Thiols: Alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with haloacetic acid esters under basic conditions (e.g., potassium carbonate in DMF) can yield acetic acid-substituted thiadiazoles after subsequent hydrolysis.
Summary of Key Research Findings
- The cyclization of thiosemicarbazides under acidic conditions is a reliable method to form thiadiazole rings with good yields.
- Electron-withdrawing substituents on the aromatic or heterocyclic ring enhance reaction rates and yields.
- Hydrolysis and esterification steps are crucial for obtaining the acetic acid functionality with high purity.
- Purification by recrystallization from alcohol solvents is standard to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, which may contribute to its anticancer properties.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid with key analogs:
Biological Activity
2-(4-Methyl-1,2,5-thiadiazol-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial, antifungal, and anticancer activities. The compound's mechanism of action, structure-activity relationships (SAR), and relevant case studies are also discussed.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a methyl group and an acetic acid moiety. This unique structure is responsible for its distinctive biological properties. The thiadiazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported, demonstrating its potential as a lead compound for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
The compound also demonstrates antifungal activity against several pathogenic fungi. For instance, it has shown effectiveness against Candida albicans and Aspergillus niger. The inhibition rates vary depending on the structural modifications made to the thiadiazole ring.
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| Candida albicans | 66 |
| Aspergillus niger | 58 |
These results suggest that derivatives of this compound could serve as effective antifungal agents .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid against various cancer cell lines. The compound exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 0.28 |
| HT-29 | 0.52 |
The structure–activity relationship studies indicate that specific substitutions on the thiadiazole ring significantly enhance anticancer activity .
The mechanism by which 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid exerts its biological effects involves interaction with key molecular targets. The thiadiazole moiety can modulate enzyme activity by acting as an inhibitor or activator in various biochemical pathways. Further research is required to elucidate the specific pathways affected by this compound.
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Antimicrobial Evaluation : A study conducted on a series of thiadiazole derivatives demonstrated that modifications to the side chains significantly altered their antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains .
- Cytotoxicity Assessment : A comparative analysis of various thiadiazole derivatives revealed that those with specific substitutions exhibited superior cytotoxicity against cancer cells compared to standard chemotherapeutics like cisplatin .
Q & A
Q. What are the established synthetic routes for 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions involving condensation, cyclization, or functional group transformations. For example, analogous thiadiazole derivatives are prepared by refluxing precursors in acetic acid with catalysts like sodium acetate, followed by crystallization and purification . Purity validation involves thin-layer chromatography (TLC) for initial screening and high-performance liquid chromatography (HPLC) for quantitative analysis. Structural confirmation requires elemental analysis (C, H, N, S), IR spectroscopy (to confirm carboxylic acid and thiadiazole ring vibrations), and H NMR (to resolve methyl and acetic acid proton signals) .
Q. How is the structural integrity of 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid confirmed in synthetic workflows?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- IR Spectroscopy : Identifies characteristic functional groups (e.g., C=O stretch at ~1700 cm for the acetic acid moiety and C=N/C-S vibrations for the thiadiazole ring) .
- H NMR : Distinguishes the methyl group (δ ~2.5 ppm) and acetic acid protons (δ ~3.8–4.2 ppm) .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .
Q. What preliminary biological screening methods are used to assess the pharmacological potential of this compound?
- Methodological Answer : Initial screening focuses on antimicrobial and antifungal activity using agar diffusion or microdilution assays. For example:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) .
- Cytotoxicity Assays : MTT or resazurin-based viability tests on mammalian cell lines to evaluate selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of thiadiazole-acetic acid derivatives?
- Methodological Answer : SAR is explored by synthesizing analogs with modified substituents (e.g., methoxy, hydroxy, or halogen groups) on the thiadiazole ring or acetic acid chain. Biological testing of these derivatives identifies critical pharmacophores. For instance:
- Methoxy Substitutions : Enhance lipophilicity and membrane penetration, improving antifungal activity .
- Salt Formation : Potassium or sodium salts of the acetic acid moiety increase solubility and bioavailability .
Q. What computational tools are available for predicting toxicity and pharmacokinetics of this compound?
- Methodological Answer : In silico tools like ProTox-II or ADMETlab predict acute toxicity (e.g., LD), hepatotoxicity, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) assesses binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) . These models guide experimental prioritization and reduce animal testing .
Q. How can HPLC-DAD be optimized for quantifying 2-(4-methyl-1,2,5-thiadiazol-3-yl)acetic acid in complex matrices?
- Methodological Answer : A reversed-phase C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) is effective. Detection at 220–260 nm (DAD) captures the thiadiazole UV absorbance. Method validation includes linearity (R > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery (>95%) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, microbial strains) or compound purity. Standardize protocols using CLSI guidelines and cross-validate results with orthogonal assays (e.g., time-kill kinetics alongside MIC). Statistical tools like ANOVA identify significant differences .
Q. What strategies improve yield in multi-step syntheses of thiadiazole-acetic acid derivatives?
- Methodological Answer : Key steps include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
